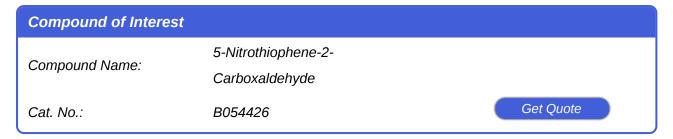


In-Depth Technical Guide: 5-Nitrothiophene-2-Carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitrothiophene-2-Carboxaldehyde** (CAS No: 4521-33-9), a heterocyclic aromatic compound with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, particularly its melting point, experimental protocols for its synthesis, and its notable biological activities, including relevant signaling pathways.

Physicochemical Properties

5-Nitrothiophene-2-Carboxaldehyde is a solid at room temperature, typically appearing as a pale-yellow to brown crystalline powder.[1][2][3] It is a key intermediate in the synthesis of various biologically active molecules due to the reactivity of its aldehyde group and the electronic properties conferred by the nitrothiophene scaffold.[1][4] It is soluble in organic solvents like acetone and dichloromethane but has poor solubility in water.[4][5] The compound is noted to be air-sensitive and should be stored in a dry, dark environment.[1][4]

Quantitative Data Summary



Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ NO ₃ S	[1][2][6]
Molecular Weight	157.15 g/mol	[2]
Melting Point	72 - 82 °C	[1][2][4][5]
Boiling Point	118-120 °C (at 3-4 Torr)	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Appearance	Pale-yellow to brown solid/powder	[1][2][3]
Solubility	Insoluble in water; Soluble in acetone	[2][5]

Note: The melting point is often reported as a range (e.g., 75-77°C) which can vary based on purity and the specific experimental method used.[1]

Experimental Protocols

Detailed methodologies for the synthesis of **5-Nitrothiophene-2-Carboxaldehyde** are crucial for researchers. Below are summaries of common synthesis routes and a general protocol for melting point determination.

Synthesis Protocol 1: From 2-Thiophenecarboxaldehyde

This method involves the direct nitration of 2-thiophenecarboxaldehyde.

- Reaction Setup: A solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) is prepared and cooled in an ice-salt bath.[6]
- Nitration: A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is added slowly to the cooled solution. Stirring is continued for 5 minutes post-addition.
- Quenching and Extraction: The reaction is quenched by pouring it into ice water. The aqueous mixture is then extracted with ether.[6]



- Washing and Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a crude product containing a mixture of 4-nitro- and 5-nitrothiophene-2-carboxaldehyde.[6]
- Separation: The isomers are separated using column chromatography (eluent: 30-50% dichloromethane/hexanes) to yield the pure 5-nitrothiophene-2-carboxaldehyde.

Synthesis Protocol 2: From 5-Nitrothiophen-2-ylmethylene Diacetate

This route involves the hydrolysis of a diacetate precursor.

- Hydrolysis: Wet 5-nitrothiophen-2-ylmethylene diacetate (7.5 g) is added to a mixture of water (16 g) and methanol (71 g). While stirring, hydrochloric acid (7.2 g) is added dropwise. The mixture is refluxed at 65°C for 8 hours.[6]
- Precipitation: The reaction solution is cooled to 30°C, and 40 mL of water is added to precipitate the crude product, which is then collected by filtration.[6]
- Recrystallization: The crude product (6 g) is dissolved in methanol (15.8 g) and heated to 65°C under reflux for 1 hour.[6]
- Final Purification: While stirring, n-hexane (6.6 g) is added to the solution, which is then cooled to -5°C to precipitate the purified product. The solid is filtered and dried to yield 5-Nitrothiophene-2-carboxaldehyde with high purity (99.3%).[6]

General Protocol for Melting Point Determination

The melting point of a synthesized compound is a critical indicator of its purity.

- Sample Preparation: A small amount of the dry, crystalline 5-Nitrothiophene-2-Carboxaldehyde is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).



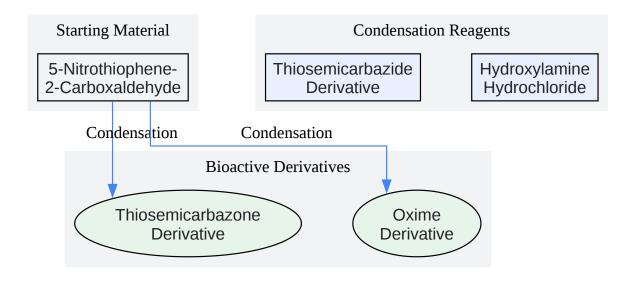
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as
 it approaches the expected melting point.
- Observation: The temperature at which the solid first begins to melt (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-2°C).

Biological Activity and Signaling Pathways

5-Nitrothiophene-2-carboxaldehyde and its derivatives are subjects of extensive research due to their diverse biological activities, including potential anticancer, antimicrobial, and antiparasitic properties.[1][7][8]

Synthesis and Functionalization Workflow

The compound serves as a versatile starting material for creating more complex derivatives, such as thiosemicarbazones and oximes, which often exhibit enhanced biological activity.[1] The general workflow involves the condensation of the aldehyde with other chemical moieties.



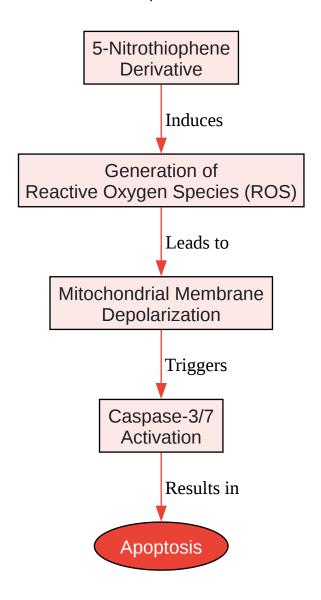
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Caption: General workflow for the synthesis of bioactive derivatives from **5-Nitrothiophene-2-Carboxaldehyde**.

Apoptotic Pathway in Cancer Cells

Nitrothiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which involves the mitochondria.[1] This process culminates in the activation of executioner caspases.



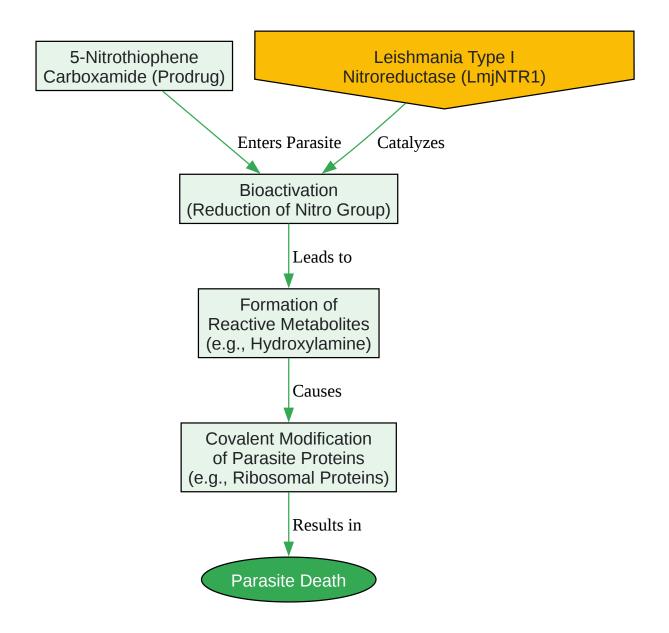
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Caption: Intrinsic apoptotic pathway induced by 5-nitrothiophene derivatives in cancer cells.



Antileishmanial Mode of Action

The antileishmanial activity of 5-nitrothiophene-2-carboxamides is dependent on bioactivation by a type I nitroreductase enzyme found within the Leishmania parasite.[8] This enzymatic reduction is a key step in forming the cytotoxic agents that kill the parasite.



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Caption: Proposed bioactivation pathway for the antileishmanial activity of 5-nitrothiophene derivatives.



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